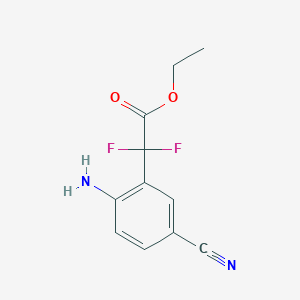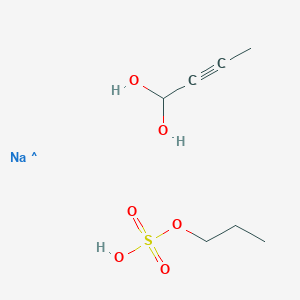
4-(2-Aminophenyl)morpholin-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminophenyl)morpholin-3-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.67542 . It is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenyl)morpholin-3-one hydrochloride typically involves the reaction of 2-chloroethoxyethanol with 4-nitroaniline in the presence of a catalyst such as phenylboronic acid. This reaction produces 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure. The final step involves hydrogenation to obtain 4-(2-Aminophenyl)morpholin-3-one .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific solvents and catalysts to optimize the production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminophenyl)morpholin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Hydrogenation is a common reduction reaction used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Oxidation: Reagents like sodium hypochlorite or calcium hypochlorite are used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd-C) catalyst.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used for further chemical synthesis or as intermediates in pharmaceutical production .
Scientific Research Applications
4-(2-Aminophenyl)morpholin-3-one hydrochloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs like rivaroxaban, an anticoagulant.
Analytical Chemistry: The compound is used in analytical testing to detect and measure pharmaceutical impurities.
Biological Research: It serves as a tool for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(2-Aminophenyl)morpholin-3-one hydrochloride involves its interaction with specific molecular targets. In the case of its use as an intermediate for rivaroxaban, it targets factor Xa, a key enzyme in the coagulation pathway. By inhibiting this enzyme, it helps prevent blood clot formation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: Another morpholinone derivative used in pharmaceutical synthesis.
4-(3-Aminophenyl)morpholin-3-one: Used as an intermediate in the preparation of protein kinase inhibitors.
Uniqueness
4-(2-Aminophenyl)morpholin-3-one hydrochloride is unique due to its specific structure, which allows it to be used as a versatile intermediate in the synthesis of various pharmaceuticals, particularly anticoagulants like rivaroxaban .
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-(2-aminophenyl)morpholin-3-one;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13;/h1-4H,5-7,11H2;1H |
InChI Key |
JFPYWFIFRWHQRO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC=C2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14114064.png)
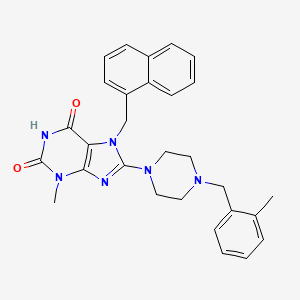
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114072.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)

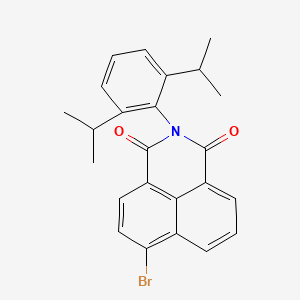
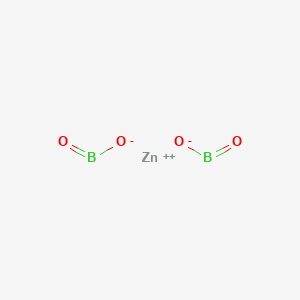
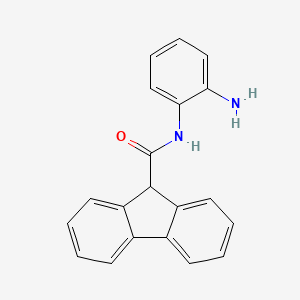
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
